Eromycin
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Overview
Description
Erythromycin estolate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Erythromycin estolate is known for its effectiveness in treating respiratory tract infections, skin infections, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and dodecyl sulfate. The reaction involves the formation of erythromycin 2’-propionate, which is then reacted with dodecyl sulfate to form erythromycin estolate .
Industrial Production Methods: The industrial production of erythromycin estolate involves several steps:
- Fermentation: Erythromycin is produced through the fermentation of Saccharopolyspora erythraea.
- Extraction: The erythromycin is extracted from the fermentation broth.
- Esterification: Erythromycin is esterified with propionic acid to form erythromycin 2’-propionate.
- Sulfation: The erythromycin 2’-propionate is reacted with dodecyl sulfate to form erythromycin estolate.
- Purification: The final product is purified and formulated into various dosage forms .
Chemical Reactions Analysis
Types of Reactions: Erythromycin estolate undergoes several types of chemical reactions, including:
Oxidation: Erythromycin estolate can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert erythromycin estolate into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the erythromycin molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products: The major products formed from these reactions include various derivatives of erythromycin, which may have different pharmacological properties .
Scientific Research Applications
Erythromycin estolate has a wide range of scientific research applications:
Chemistry: It is used in studies involving the synthesis and modification of macrolide antibiotics.
Biology: Erythromycin estolate is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth.
Medicine: It is extensively used in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of macrolide antibiotics.
Industry: Erythromycin estolate is used in the pharmaceutical industry for the production of antibiotic formulations .
Mechanism of Action
Erythromycin estolate is part of the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin.
Comparison:
Azithromycin: Known for its longer half-life and better tissue penetration compared to erythromycin estolate.
Clarithromycin: Similar to erythromycin estolate but with improved acid stability and better oral absorption.
Spiramycin: Used primarily in veterinary medicine and has a different spectrum of activity .
Uniqueness: Erythromycin estolate is unique due to its specific esterification, which enhances its stability and absorption compared to erythromycin base .
Comparison with Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
Properties
Molecular Formula |
C52H97NO18S |
---|---|
Molecular Weight |
1056.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1 |
InChI Key |
AWMFUEJKWXESNL-WZICQLLOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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